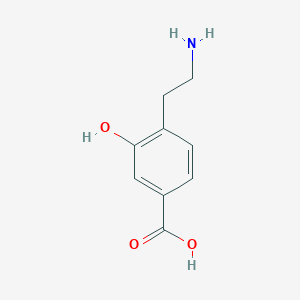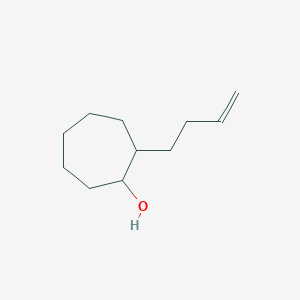
2-(But-3-en-1-yl)cycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-3-en-1-yl)cycloheptan-1-ol is an organic compound with the molecular formula C11H20O It is a cycloheptanol derivative with a butenyl group attached to the third carbon of the butenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-1-yl)cycloheptan-1-ol can be achieved through several methods. One common approach involves the reaction of cycloheptanone with but-3-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
Preparation of Grignard Reagent: But-3-en-1-yl bromide is reacted with magnesium in anhydrous ether to form but-3-en-1-yl magnesium bromide.
Addition to Cycloheptanone: The Grignard reagent is then added to cycloheptanone, resulting in the formation of this compound after hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(But-3-en-1-yl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: 2-(But-3-en-1-yl)cycloheptanone
Reduction: 2-(But-3-en-1-yl)cycloheptane
Substitution: 2-(But-3-en-1-yl)cycloheptyl chloride/bromide
Applications De Recherche Scientifique
2-(But-3-en-1-yl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(But-3-en-1-yl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cycloheptane ring can interact with lipid membranes, affecting membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(But-3-yn-1-yl)cycloheptan-1-ol: Similar structure but with an alkyne group instead of an alkene.
2-(But-3-en-1-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Uniqueness
2-(But-3-en-1-yl)cycloheptan-1-ol is unique due to its specific ring size and the presence of both a hydroxyl group and an alkene group
Propriétés
Formule moléculaire |
C11H20O |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2-but-3-enylcycloheptan-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-7-10-8-5-4-6-9-11(10)12/h2,10-12H,1,3-9H2 |
Clé InChI |
VWDVXXRZIREORM-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1CCCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


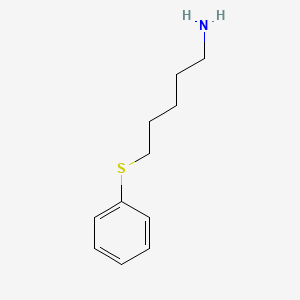
![3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13239167.png)
![tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13239169.png)
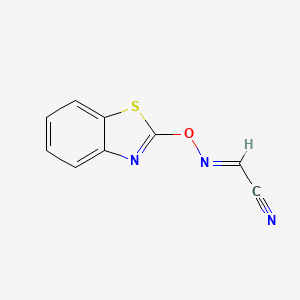
![1-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13239189.png)
![5-{[(Tert-butoxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid](/img/structure/B13239195.png)
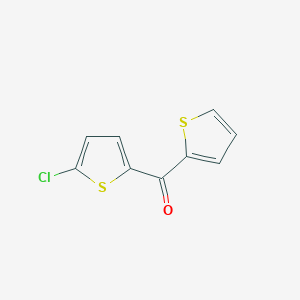
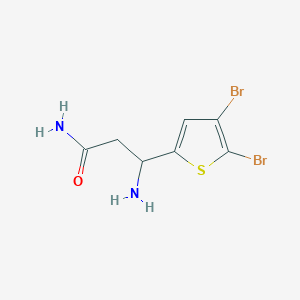
![3-Butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13239209.png)
![3-[1-(2-Chloro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13239215.png)
![3-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13239216.png)


